The table below summarizes the core quantitative and structural data available for Dezapelisib (INCB040093) [1].
| Property | Specification |
|---|---|
| Generic Name | This compound [1] |
| DrugBank Accession Number | DB16137 [1] |
| Modality | Small Molecule [1] |
| Status | Investigational [1] |
| Chemical Formula | C₂₀H₁₆FN₇OS [1] |
| Average Molecular Weight | 421.45 g/mol [1] |
| Mechanism of Action | PI3Kδ (Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit delta isoform) inhibitor [1] |
| Primary Molecular Target | PIK3CD (UniProt ID O00329) [1] |
| Related Clinical Trial | NCT02456675 (evaluating this compound alone and combined with Itacitinib in Relapsed/Refractory Hodgkin Lymphoma) [1] |
This compound acts as a potent inhibitor of the PI3Kδ isoform [1]. This isoform is part of the Class I PI3K family and is highly expressed in leukocytes (white blood cells), playing a critical role in immune cell development, function, and signaling [2] [3].
The diagram below illustrates the signaling pathway and the point of inhibition for PI3Kδ inhibitors like this compound.
Diagram 1: this compound inhibits PI3Kδ in the PI3K/AKT/mTOR signaling pathway, affecting B-cell survival and migration.
This compound was developed amid significant interest in targeting the PI3K pathway for cancer therapy [2]. Its investigation reflects a trend toward developing isoform-specific inhibitors to improve efficacy and reduce toxicity compared to earlier, less selective pan-PI3K inhibitors [2] [3].
For researchers, several key areas remain relevant for molecules like this compound and the broader field of PI3K inhibition:
The PI3K delta isoform (p110δ), encoded by the PIK3CD gene, is a crucial catalytic subunit of Class I Phosphoinositide 3-kinases (PI3Ks) [1] [2]. Its expression is highly enriched in leukocytes (white blood cells), where it plays a fundamental role in the development, function, and survival of immune cells, particularly B-cells [2] [3].
In the context of B-cell cancers like Chronic Lymphocytic Leukemia (CLL), the PI3K delta pathway is constitutively activated, primarily driven by B-cell receptor (BCR) signaling [3]. This sustained activation promotes leukemia cell proliferation, survival, and interaction with the protective tumor microenvironment [3]. Consequently, targeted inhibition of PI3Kδ disrupts these critical survival signals, making it an effective therapeutic strategy.
Idelalisib (CAL-101) is a first-in-class, oral, small-molecule inhibitor that selectively targets the p110δ isoform [3]. Its clinical success validated PI3Kδ as a therapeutic target.
The table below summarizes typical experimental data and protocols associated with evaluating a PI3K delta inhibitor like idelalisib in a research setting.
| Parameter | Typical Experimental Data/Protocol |
|---|---|
| Target Specificity (IC₅₀) | Potent and selective for p110δ. Specific nanomolar IC₅₀ values for idelalisib were not listed, but it is characterized as a selective inhibitor [3]. |
| Cell-Based Assays | Proliferation/Survival: Treatment of primary CLL cells or B-cell malignancy lines; measurement of apoptosis (e.g., Annexin V staining) and viability (e.g., MTT assay). Migration: Transwell assays to inhibition of chemotaxis towards CXCL12/CXCL13 [3]. | | In Vivo Models | Use of murine xenograft models of CLL or other B-cell malignancies. Endpoints include tracking lymphocytosis, lymph node size, and overall survival [3]. | | Key Biomarkers | Reduction in phospho-AKT (Ser473) levels via Western blot, confirming pathway inhibition [3]. | | Recommended Dosage | 150 mg taken orally twice daily (for idelalisib in CLL) [3]. |
A significant challenge in the clinical use of PI3K delta inhibitors is their toxicity profile, which is linked to their mechanism of action within the immune system [3]. Key immune-mediated adverse events include:
These toxicities are thought to arise because PI3Kδ is critical for the function of regulatory T cells (Tregs), which help maintain immune tolerance. Inhibiting p110δ can impair Treg function, leading to unchecked immune activation and inflammation [3].
The following diagram illustrates a generalized experimental workflow for the preclinical assessment of a PI3K delta inhibitor.
Research on PI3K delta inhibitors continues to evolve, focusing on:
Dezapelisib (INCB040093) is an orally administered, selective inhibitor of phosphatidylinositol 3-kinase δ (PI3Kδ). It potently inhibits PI3Kδ-mediated cell growth and induces apoptosis in human B-cell lymphoma models [1].
Table 1: Key Pharmacological and Clinical Characteristics of this compound [1]
| Characteristic | Details |
|---|---|
| Target | Phosphatidylinositol 3-kinase δ (PI3Kδ) |
| IC₅₀ for PI3Kδ | 31 ± 12 nM |
| Selectivity | 74- to >900-fold selectivity for PI3Kδ over other PI3K isoforms |
| Recommended Phase 2 Dose (Monotherapy) | 100 mg twice daily |
| Recommended Phase 2 Dose (Combination with Itacitinib) | INCB040093 100 mg twice daily + Itacitinib 300 mg once daily |
Table 2: Efficacy in Relapsed/Refractory B-cell Lymphomas (Phase 1 Study) [1] Note: Results are from a phase 1 study and should be interpreted as preliminary.
| Lymphoma Subtype | Treatment Arm | Response Rate |
|---|---|---|
| Follicular Lymphoma (FL) | INCB040093 Monotherapy | 63% (5/8 patients) |
| Classic Hodgkin Lymphoma (cHL) | INCB040093 Monotherapy | 29% (5/17 patients) |
| Classic Hodgkin Lymphoma (cHL) | INCB040093 + Itacitinib | 67% (14/21 patients) |
| Nongerminal Center B-cell-like DLBCL (NGCB DLBCL) | INCB040093 + Itacitinib | 31% (4/13 patients) |
The diagram below illustrates the proposed mechanism of action for INCB040093 and the synergistic rationale for its combination with the JAK1 inhibitor itacitinib.
Diagram 1: Mechanism of INCB040093 and synergistic JAK1 inhibition. The diagram shows how INCB040093 targets PI3Kδ, a key kinase downstream of the B-cell receptor (BCR), inhibiting pro-survival AKT/mTOR signaling [2] [1]. Simultaneously, JAK1 inhibition by itacitinib blocks the JAK-STAT pathway activated by cytokines. The combination is synergistic because PI3Kδ inhibition can activate a feedback loop involving cytokine release and JAK-STAT signaling, which is abrogated by JAK1 inhibition [1].
The phase 1 study demonstrated that INCB040093, both as a monotherapy and in combination with itacitinib, is a promising strategy for treating relapsed or refractory B-cell lymphomas [1].
The following tables summarize key clinical trials for Alpelisib across different indications.
Table 1: Key Pivotal Clinical Trials in Breast Cancer
| Trial Identifier / Name | Phase | Patient Population | Intervention | Primary Endpoint (Progression-Free Survival - PFS) | Key Results & Status |
|---|---|---|---|---|---|
| SOLAR-1 [1] | Phase III | Postmenopausal men/women with HR+/HER2-, PIK3CA-mutated advanced/metastatic breast cancer, post-endocrine therapy. | Alpelisib (300mg/d) + Fulvestrant vs. Placebo + Fulvestrant | Median PFS: 11.0 months (Alpelisib+Fulvestrant) vs. 5.7 months (Placebo+Fulvestrant) | Approved; Led to FDA approval in May 2019. Demonstrated near doubling of PFS [1]. |
| NCT01870505 (Preclinical) [2] | Preclinical | In vivo/In vitro models of ER+/HER2- breast cancer with acquired resistance to CDK4/6 inhibitors. | Alpelisib as a single agent or in combination | Tumor Growth Inhibition | Preclinical Evidence; Alpelisib completely blocked progression of CDK4/6 inhibitor-resistant xenografts [2]. |
Table 2: Ongoing and Approved Trials in Non-Cancerous Indications
| Trial Identifier | Phase | Patient Population | Intervention | Primary Endpoint | Key Results & Status |
|---|---|---|---|---|---|
| EPIK-P1 (Real-world) [3] | N/A (Approved) | Adult & pediatric patients (≥2 years) with severe manifestations of PIK3CA-Related Overgrowth Spectrum (PROS). | Alpelisib | Response rate and duration | Approved; FDA accelerated approval in April 2022 [3]. |
| NCT05948943 [4] | Phase II/III | Pediatric & adult patients with symptomatic Lymphatic Malformations (LyM) with PIK3CA mutation. | Alpelisib at different doses vs. Placebo | Change in radiological response and symptom severity | Recruiting; Stage 1 aims to select the dose for confirmatory Phase III (Stage 2) [4]. |
Below is a summary of the core experimental methodologies from pivotal studies on Alpelisib.
1. SOLAR-1 Phase III Clinical Trial Protocol (Breast Cancer) [1]
2. Preclinical In Vivo Efficacy Protocol (Overcoming CDK4/6 Resistance) [2]
Alpelisib is an alpha-specific inhibitor of phosphatidylinositol-3-kinase (PI3K). The following diagram illustrates the PI3K pathway and the drug's specific target.
Alpelisib inhibits the p110α catalytic subunit of PI3K, blocking oncogenic signaling. [3] [5] [6]
Key Mechanism Details:
Research continues to expand the potential of Alpelisib:
This compound is documented as a potent and selective synthetic small-molecule inhibitor of the PI3Kδ isoform, which is encoded by the PIK3CD gene [1]. It was initially investigated as a potential therapy for B-cell malignancies [1].
The table below summarizes its core molecular and claimed characteristics:
| Property | Description |
|---|---|
| IUPHAR/BPS Ligand ID | 9728 [1] |
| Molecular Target | PIK3CD (PI3Kδ) inhibitor [1] |
| Selectivity | Potent and selective for PIK3δ [1] |
| Molecular Formula | C₂₀H₁₆FN₇OS [1] |
| Molecular Weight | 421.11 g/mol [1] |
| CAS Registry No. | 1262440-25-4 [1] |
| Development Codes | INCB 40093, INCB40093 [1] |
| Lipinski's Rules | Zero rules broken [1] |
This compound was in development for B-cell malignancies, a common application for PI3Kδ inhibitors given this isoform's high abundance in leukocytes [2] [1]. Its development status appears historical, and it has not progressed to late-stage clinical trials or received FDA approval unlike other PIK3CD inhibitors [3].
For comparison, the table below lists other PI3Kδ-targeting agents that have reached more advanced stages of development or clinical use:
| Inhibitor Name | Key Characteristics | Approved or Late-Stage Indications |
|---|---|---|
| Idelalisib [3] | First FDA-approved PIK3CD inhibitor (2014) | Relapsed CLL, FL, SLL |
| Leniolisib [3] | Selective PIK3CD inhibitor | Approved (2023) for Activated PI3K Delta Syndrome (APDS) |
| Duvelisib [3] | Inhibits PIK3CD & PIK3CG | Relapsed or refractory CLL/SLL, FL |
| Copanlisib [3] | Inhibits PIK3CA & PIK3CD | Relapsed Follicular Lymphoma |
| Parsaclisib [3] | PIK3CD inhibitor | In Phase III trials for FL, MZL, Myelofibrosis |
PIK3CD (p110δ) is a Class IA PI3K catalytic subunit. The PI3K pathway is a critical intracellular signaling network that regulates cell growth, survival, and metabolism [2]. Its aberrant activation is a common feature in cancer [2].
The following diagram illustrates the core PI3K/AKT/mTOR signaling pathway and the points of inhibition for drugs like this compound:
Simplified PI3K/AKT/mTOR pathway and this compound inhibition of p110δ.
The available public data on this compound is limited. To obtain the in-depth technical details required for a whitepaper, I suggest the following avenues:
While clinical PK data is lacking, the structural and mechanistic information for dezapelisib is well-characterized. The tables below summarize its core chemical properties and target profile.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Generic Name | This compound [1] |
| Code Names | INCB040093, INCB-040093 [1] |
| Molecular Formula | C~20~H~16~FN~7~OS [1] |
| Molecular Weight | 421.45 g/mol [1] |
| Chemical Structure | Pyrazolopyrimidine-based scaffold [2] |
| Lipinski's Rule of 5 | Zero rules broken [3] |
| Hydrogen Bond Donors | 2 [1] [3] |
| Hydrogen Bond Acceptors | 6 [1] [3] |
| Topological Polar Surface Area (TPSA) | 129.1 Ų [3] |
Table 2: Primary Target and Mechanism of Action
| Property | Description |
|---|---|
| Primary Target | Phosphoinositide 3-kinase catalytic subunit delta isoform (PI3Kδ) [1] [3] |
| Gene Name | PIK3CD [1] |
| UniProt ID | O00329 [1] |
| Molecular Weight of Target | 119,478.065 Da [1] |
| Mechanism | Small molecule ATP-competitive inhibitor; blocks generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) [1] [4] |
| Therapeutic Rationale | PI3Kδ is highly expressed in lymphocytes; inhibition disrupts B-cell receptor signaling, promoting apoptosis in malignant B-cells [4] |
This compound is a potent and selective inhibitor of PI3Kδ [3]. The following diagram illustrates its role in the PI3K signaling pathway and its therapeutic effect in B-cell malignancies.
Diagram 1: this compound inhibits PI3Kδ, blocking B-cell proliferation signals.
Dezapamisib is a PI3K inhibitor [1]. To understand its background, it is essential to consider the pathway it targets.
The diagram below illustrates the core PI3K/AKT signaling pathway that dezapamisib inhibits.
Based on the available information, dezapamisib appears to be an investigational drug that has undergone clinical trials.
| Stage | Primary Objective | Typical Duration | Key Activities & Notes |
|---|---|---|---|
| Preclinical | Assess safety & potential efficacy in animals. | 1-2 years [3] | Scale-up synthesis; formal toxicology studies; IND application preparation [3]. |
| Phase 1 | Evaluate safety, tolerability, and pharmacokinetics. | 6-12 months [3] | First-in-human studies, often in healthy volunteers, to determine a safe dosage range [3]. |
| Phase 2 | Test efficacy and optimal dosing in patients. | 1-2 years [3] | Proof-of-concept studies in a larger patient population to see if the drug works [3]. |
| Phase 3 | Large-scale trials to confirm efficacy and monitor side effects. | 2-4 years [3] | Pivotal trials that provide the primary data for New Drug Application (NDA) submission [3]. |
| NDA/Approval | Regulatory review of all data for marketing approval. | 6-10 months [3] | FDA review of the NDA, which includes all preclinical and clinical data [3]. |
For researchers designing studies on PI3K inhibitors like dezapamisib, here are key methodological considerations based on standard practices.
The table below summarizes the core chemical and development information for this compound:
| Property | Description |
|---|---|
| Generic Name | This compound [1] |
| Alternative Identifiers | INCB-040093, INCB040093 [1] |
| Drug Type | Small Molecule [1] |
| Chemical Formula | C₂₀H₁₆FN₇OS [1] |
| Mechanism of Action | Phosphatidylinositol 3-kinase delta (PI3Kδ) inhibitor [1] [2] |
| Original Developer | Incyte Corporation [2] |
| Highest Development Phase for HL | Phase II (Discontinued) [2] |
The following table outlines the key details of the primary clinical trial for this compound in Hodgkin Lymphoma:
| Trial Element | Details |
|---|---|
| ClinicalTrials.gov ID | NCT02456675 [1] |
| Patient Population | Relapsed/Refractory Hodgkin Lymphoma [1] [2] |
| Trial Arms | This compound monotherapy and combination with itacitinib (INCB039110) [1] [2] |
| Key Milestone | Terminated (May 2017) [2] |
| Primary Termination Reason | The changing treatment landscape for the development of new agents in combination for Hodgkin lymphoma [2] |
This compound is a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), a key component of the PI3K signaling pathway that is crucial for cell growth, survival, and proliferation [1]. The diagram below illustrates the pathway and this compound's target.
Inhibiting PI3Kδ in Hodgkin lymphoma cells disrupts this pro-survival signaling, potentially leading to cancer cell death [1].
The termination of this compound's development reflects the highly dynamic nature of oncology drug development. Research has continued to explore the potential of PI3K inhibition, particularly in combination with other agents, for various lymphomas.
| Parameter | Details |
|---|---|
| Generic Name | This compound [1] |
| Code Name | INCB040093; INCB-040093 [1] |
| Modality | Small Molecule [1] |
| Mechanism of Action | Phosphoinositide-3-kinase (PI3K) inhibitor; specifically targets the p110δ catalytic subunit (encoded by PIK3CD) [1] |
| Chemical Formula | C~20~H~16~FN~7~OS [1] |
| Molecular Weight | 421.45 g/mol [1] |
| Status | Investigational [1] |
| Relevant Clinical Trials | NCT02456675: Investigated as monotherapy and combined with itacitinib (INCB039110) in Relapsed/Refractory Hodgkin Lymphoma and B-cell Malignancy [1] |
This compound targets PI3Kδ, an isoform highly expressed in lymphocytes, making it a key target in hematologic cancers [2]. The diagram below illustrates the core signaling pathway and therapeutic target.
Diagram of PI3Kδ signaling in B-cells and this compound mechanism. This compound inhibits PI3Kδ, blocking downstream AKT activation and cell survival signals [1] [3] [2].
Specific experimental protocols for this compound are not detailed in the public search results I obtained. However, the following approaches are standard for researchers seeking this level of technical detail:
Research is moving towards developing next-generation PI3K inhibitors with improved efficacy and safety profiles. Key strategies include [3] [4] [2]:
Alpelisib is an orally bioavailable small molecule that selectively inhibits the phosphatidylinositol-3-kinase alpha (PI3Kα) isoform [1] [2]. Its mechanism and key pharmacokinetic parameters are summarized below.
The diagram below illustrates the signaling pathway targeted by Alpelisib.
Alpelisib inhibits the PI3Kα subunit in the oncogenic signaling pathway.
The table below summarizes the primary pharmacokinetic properties of Alpelisib.
| Parameter | Value / Description |
|---|---|
| Target | PI3Kα (p110α catalytic subunit) [1] [2] |
| IC₅₀ (PI3Kα) | Not specified in sources, but described as a potent and selective inhibitor [1] [4]. |
| Peak Plasma Concentration (Cₘₐₓ) | 1320 ± 912 ng/mL [2] |
| Time to Cₘₐₓ (Tₘₐₓ) | ~2 hours [2] |
| AUC | 11,100 ± 3,760 h·ng/mL (AUClast) [2] |
| Protein Binding | 89% [2] |
| Metabolism | Primarily via hydrolysis (forming metabolite BZG791); also by CYP3A4 [2] |
| Elimination Half-life | 8 - 9 hours [2] |
| Route of Elimination | Feces (81%; 36% as unchanged drug), Urine (14%) [2] |
| Food Effect | A high-fat meal increases AUC by 73% and Cₘₐₓ by 84% [2] |
The approval of Alpelisib was primarily based on the SOLAR-1 phase III clinical trial [1] [3]. The trial design and key outcomes for the PIK3CA-mutated cohort are summarized below.
Flowchart of the SOLAR-1 trial design that led to the approval of Alpelisib.
The table below presents the key efficacy results from the SOLAR-1 trial.
| Efficacy Parameter | Alpelisib + Fulvestrant | Placebo + Fulvestrant | Hazard Ratio (HR) |
|---|---|---|---|
| Median PFS | 11.0 months [3] | 5.7 months [3] | 0.65 (95% CI: 0.50-0.85; p < 0.001) [1] [3] |
| Exploratory Median OS | 39.3 months [3] | Information missing from sources | Information missing from sources |
| Clinical Benefit Rate | Information missing from sources | Information missing from sources | Information missing from sources |
Alpelisib has a distinct and potentially severe toxicity profile that requires careful monitoring and proactive management [1] [3]. The most common adverse events (AEs) and management strategies are listed below.
The table below provides a summary of common adverse reactions and their clinical management.
| Adverse Event | Incidence & Grade | Onset | Proposed Management Strategies |
|---|---|---|---|
| Hyperglycemia | High incidence of Grade 3-4 [3] | Early in treatment [3] | Monitor blood glucose at baseline and regularly during treatment. Initiate metformin at first sign. Consult endocrinology [3]. |
| Rash | High incidence [3] | Early in treatment [3] | Use prophylactic antihistamines (e.g., cetirizine). Topical steroids for symptom control [3]. |
| Diarrhea | Common [3] | Information missing from sources | Initiate loperamide at onset [3]. |
| Nausea | Information missing from sources | Information missing from sources | Information missing from sources |
| Stomatitis | Information missing from sources | Information missing from sources | Information missing from sources |
| Decreased Appetite | Information missing from sources | Information missing from sources | Information missing from sources |
For scientists in drug discovery, understanding the structural and competitive landscape is crucial.
While the search results do not contain a specific laboratory protocol for testing Alpelisib, key methodological elements from clinical trials and preclinical research can guide experimental design.
The table below summarizes the key information available for Dezapelisib:
| Attribute | Description |
|---|---|
| Drug Type | Small molecule drug [1] |
| USAN | This compound [1] |
| Primary Target | PI3Kδ (Phosphatidylinositol 3-kinase delta) [1] |
| Mechanism of Action | PI3Kδ inhibitor [1] |
| Highest Phase of Development | Phase 1 (as of the latest data) [1] |
| Indications under Investigation | Burkitt Lymphoma, Waldenstrom Macroglobulinemia, Refractory Hodgkin Lymphoma [1] |
This compound targets the PI3Kδ isoform, a component of the Class IA PI3K pathway that is critical for immune cell function [2] [3]. The diagram below illustrates this pathway and the point of inhibition for drugs like this compound.
This pathway is frequently dysregulated in cancers, particularly hematologic malignancies [3]. The development of isoform-specific inhibitors like this compound aims to improve efficacy and reduce toxicity compared to earlier pan-PI3K inhibitors [2].
The table below places this compound in context with other PI3K inhibitors to highlight its specific targeting profile.
| Inhibitor (Brand Name) | Primary Target(s) | Key Indications (Approved or in Trial) | Development Status |
|---|---|---|---|
| This compound | PI3Kδ [1] | Lymphomas (Burkitt, Hodgkin), Waldenstrom's [1] | Phase 1 [1] |
| Alpelisib (Piqray) | PI3Kα [4] [5] [6] | HR+/HER2- PIK3CA-mutated Breast Cancer [7] [8] | FDA Approved (2019) [7] |
| Idelalisib (Zydelig) | PI3Kδ [3] | Chronic Lymphocytic Leukemia (CLL) [3] | FDA Approved [3] |
| Duvelisib (Copiktra) | PI3Kδ, γ [3] | CLL, Small Lymphocytic Lymphoma (SLL), Follicular Lymphoma [3] | FDA Approved [3] |
| Copanlisib (Aliqopa) | PI3Kα, δ [2] | Follicular Lymphoma [2] | FDA Approved [2] |
The following table consolidates key experimental data for Dezapelisib from the literature [1].
| Assay Type | Cell Line/System | Measured Parameter | Value (IC₅₀/Concentration) | Description |
|---|---|---|---|---|
| Cellular Proliferation | B-cell | Inhibition of Proliferation | < 0.05 µM | Inhibition of PI3Kδ in B-cells by proliferation assay [1]. |
| Cytotoxicity | Human Pfeiffer cells | Reduction in cell viability | 14 nM | Cytotoxicity assessed after 4-day incubation via [³H]-thymidine incorporation [1]. |
| Cytotoxicity (protein-binding adjusted) | Human Pfeiffer cells | Reduction in cell viability | 66 nM | Cytotoxicity assessed after 4-day incubation, adjusted for protein binding [1]. |
| Cytotoxicity | Human SU-DHL-6 cells | Reduction in cell viability | 18 nM | Cytotoxicity assessed after 4-day incubation via CellTiter-Glo luminescent assay [1]. |
Based on the data available, here are outlines of the methodologies used to generate the aforementioned data. You can use these as a starting point for developing your own detailed laboratory protocols.
This protocol is inferred from the results showing inhibition of B-cell proliferation [1].
This protocol is based on the data obtained from SU-DHL-6 cells [1].
This compound is a potent and selective small-molecule inhibitor of the phosphatidylinositol 3-kinase delta (PI3Kδ) isoform [2] [3]. It functions as an ATP-competitive inhibitor, binding to the kinase domain of the p110δ catalytic subunit [4] [3]. This binding prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical second messenger in oncogenic and immune cell signaling pathways [5] [3]. The following diagram illustrates the PI3Kδ signaling pathway and the mechanism of this compound.
When working with this compound in a research setting, keep the following points in mind:
This compound is an investigational small molecule drug classified as a phosphoinositide 3-kinase (PI3K) inhibitor. It specifically targets the delta isoform (PI3Kδ/PIK3CD) of the enzyme [1]. As of the latest data, this compound remains in clinical trials for hematological malignancies, including relapsed/refractory Hodgkin Lymphoma and B-cell malignancies [1]. Its molecular formula is C₂₀H₁₆FN₇OS with an average molecular weight of 421.45 g/mol [1] [2].
This compound exerts its therapeutic effect by inhibiting the PI3Kδ isoform, which is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell receptor signaling and tumor microenvironment interactions [1]. The following diagram illustrates this mechanism:
Since no official dissolution protocol exists for this compound, this proposed methodology adapts established practices for similar Biopharmaceutics Classification System (BCS) Class II/IV compounds.
Table 1: Key Physicochemical Properties of this compound [1]
| Property | Value | Relevance to Dissolution |
|---|---|---|
| Molecular Formula | C₂₀H₁₆FN₇OS | Determines molecular structure and interactions |
| Molecular Weight | 421.45 g/mol | Affects diffusion rates |
| Water Solubility | 0.031 mg/mL (Predicted) | Indicates poor solubility; requires biorelevant media |
| LogP | 2.64-2.76 (Predicted) | Suggests high lipophilicity |
| Hydrogen Bond Acceptors | 6 | Influences solubility in aqueous media |
| Rotatable Bonds | 4 | Affects molecular flexibility |
Table 2: Proposed Dissolution Parameters for this compound
| Parameter | Condition 1 (QC Method) | Condition 2 (Biorelevant) | | :--- | :--- | :--- | | Apparatus | USP I (Basket) | USP II (Paddle) | | Rotation Speed | 50-75 rpm | 50-75 rpm | | Media Volume | 500-900 mL | 500 mL | | Dissolution Media | pH 6.8 phosphate buffer
The following diagram outlines the complete dissolution testing workflow:
Media Preparation:
Sample Analysis:
Acceptance Criteria: For quality control purposes, adapted from similar compounds:
For formulation screening, adapt the principles demonstrated in alpelisib bioequivalence studies [3]:
Study Design: Randomized, single-dose, crossover study comparing test vs. reference formulations under fasting and fed conditions.
Statistical Analysis for Bioequivalence: The 90% confidence intervals for the geometric mean ratios (test/reference) of Cmax, AUC0-t, and AUC0-∞ must fall within 80.00-125.00%.
Food Effect Assessment: Compare pharmacokinetic parameters of the same formulation administered under fasting versus fed conditions to evaluate clinical relevance of food effects.
Common Issues and Solutions:
Method Validation Parameters:
While this compound-specific dissolution data remains limited due to its investigational status, this protocol provides a scientifically rigorous framework based on its physicochemical properties and established practices for similar PI3K inhibitors. As this compound progresses through clinical development, formulation-specific dissolution methods should be developed and validated to ensure product quality, batch-to-batch consistency, and predictable in vivo performance.
The table below summarizes the known physicochemical properties of this compound (INCB 40093), a potent and selective PI3Kδ inhibitor developed for B-cell malignancies [1].
| Property | Value |
|---|---|
| Molecular Weight | 421.11 g/mol [1] |
| Hydrogen Bond Donors | 2 [1] |
| Hydrogen Bond Acceptors | 6 [1] |
| Rotatable Bonds | 4 [1] |
| Topological Polar Surface Area (TPSA) | 129.1 Ų [1] |
| XLogP | 3.56 [1] |
| Lipinski's Rule of 5 | Zero violations [1] |
| SMILES | Fc1cccc(c1)c1c(nc2n(c1=O)c(C)cs2)C@@HC [1] |
| InChI Key | RSIWALKZYXPAGW-NSHDSACASA-N [1] |
Since specific stability data is unavailable, the following outlines a standard protocol to determine the solution stability of this compound.
| Stress Factor | Condition | Sampling Time Points |
|---|---|---|
| Acidic | 0.1 M HCl, room temperature | 0, 1, 2, 4, 8, 24 hours |
| Basic | 0.1 M NaOH, room temperature | 0, 1, 2, 4, 8, 24 hours |
| Oxidative | 0.3% H₂O₂, room temperature | 0, 1, 2, 4, 8, 24 hours |
| Thermal | Neutral PBS, 40°C, 60°C | 0, 1, 3, 7, 14 days |
| Photolytic | Neutral PBS, UV & Vis light | 0, 1, 3, 5, 7 days |
This compound is a small molecule designed to selectively inhibit the p110δ isoform of PI3K, which is highly enriched in leukocytes and plays a key role in B-cell survival and proliferation [2] [3]. The following diagram illustrates its therapeutic target, the PI3K signaling pathway in Chronic Lymphocytic Leukemia (CLL) cells.
Diagram Title: PI3Kδ Signaling Pathway in CLL
Determining the solution stability of this compound is critical for:
I hope this structured approach provides a practical starting point for your work. Should you require further analysis on related PI3K inhibitors with more published data, please feel free to ask.
The table below summarizes the key identified chemical and physical properties of Dezapelisib from the search results [1] [2].
| Property | Specification |
|---|---|
| Generic Name | This compound [1] [2] |
| Modality | Small Molecule [1] |
| Status | Investigational [1] [2] |
| Chemical Formula | C₂₀H₁₆FN₇OS [1] [2] |
| Average Molecular Weight | 421.45 g/mol [1] [2] |
| CAS Number | 1262440-25-4 [1] |
For an investigational drug like this compound, specific handling procedures are typically defined in the Investigator's Brochure (IB). In the absence of this document, the following general principles for small molecule kinase inhibitors should be applied.
Researchers can establish stability profiles through these key experiments.
This protocol helps identify likely degradation products and the intrinsic stability of the molecule.
This protocol provides data for assigning shelf life under specific storage conditions.
This compound is a phosphatidylinositol 3-kinase (PI3K) inhibitor, specifically targeting the p110δ catalytic subunit (PI3Kδ) encoded by the PIK3CD gene [1] [4]. The diagram below illustrates the role of PI3Kδ in the signaling pathway and the point of inhibition by this compound.
This pathway is particularly relevant in hematologic cells, and its inhibition in lymphoma can have direct anti-tumor effects and modulate the immune environment [4].
Purpose: This document outlines the critical parameters for establishing a robust dosing protocol for PI3K inhibitors in preclinical animal studies, using a publicly documented example for reference.
1. Key Dosing Parameters When developing a dosing regimen for a novel PI3K inhibitor like dezapelisib, the following parameters must be determined experimentally:
2. Experimental Workflow for Protocol Establishment The diagram below illustrates the standard workflow for establishing an in vivo dosing protocol.
3. Example from Literature: CS17919 (ASK1 Inhibitor) While not a PI3K inhibitor, a recent study on a different kinase inhibitor, CS17919, provides a clear, real-world example of a well-documented in vivo dosing protocol [1]. The quantitative data from this study is summarized below.
Table 1: In Vivo Dosing and Efficacy of CS17919 in Metabolic Disease Models [1]
| Animal Model | Model Purpose | Dosing Regimen | Key Efficacy Findings |
|---|---|---|---|
| Unilateral Ureteral Obstruction (UUO) | Kidney Fibrosis | 30 mg/kg, oral gavage, once daily for 10 days | Preserved kidney function; trended toward reduced fibrosis. |
| Diabetic Kidney Disease (DKD) | Glomerular Sclerosis | 30 mg/kg, oral gavage, once daily for 8 weeks | Significantly improved serum creatinine and reduced glomerular sclerosis. |
| Non-Alcoholic Steatohepatitis (NASH) | Liver Inflammation & Fibrosis | 30 mg/kg, oral gavage, once daily in combination with a THRβ agonist | Significantly reduced liver inflammation and substantially reduced liver fibrosis. |
Supporting Pharmacological Data for the Protocol: [1]
To find the specific information you need for this compound, I suggest the following steps:
Alpelisib's potency is often measured by its half-maximal inhibitory concentration (IC50) against various targets and its anti-proliferative effects on different cancer cell lines.
Table 1: Enzyme Inhibition Profile of Alpelisib [1] [2] [3]
| Target Enzyme | IC50 Value (nM) | Assay Type |
|---|---|---|
| PI3K p110α (wild-type) | 4.6 - 5 nM | Cell-free assay |
| PI3K p110α (H1047R mutant) | 4 nM | Cell-free assay |
| PI3K p110α (E545K mutant) | 4 nM | Cell-free assay |
| PI3K p110γ | 250 nM | Cell-free assay |
| PI3K p110δ | 290 nM | Cell-free assay |
| PI3K p110β | 1200 nM | Cell-free assay |
Table 2: Cellular Anti-proliferative Activity of Alpelisib (72-hour treatment) [4] [5] [2]
| Cell Line | Tissue Origin | PIK3CA Status | IC50 (μM) | Assay Method |
|---|---|---|---|---|
| BT-474 | Breast Cancer | Mutant (p.Lys111Asn) | 0.82 ± 0.03 μM | Cell Viability |
| SKBR-3 | Breast Cancer | Wild-type | 0.71 ± 0.05 μM | Cell Viability |
| MKN1 | Gastric Cancer | Mutant | 2.1 - 5.2 μM | CellTiter-Glo |
| SNU601 | Gastric Cancer | Mutant | 2.1 - 5.2 μM | CellTiter-Glo |
| AGS | Gastric Cancer | Mutant | 2.1 - 5.2 μM | CellTiter-Glo |
| MCF-7 | Breast Cancer | Mutant (p.Glu545Lys) | 0.43 - 0.53 μM | CCK-8 / Cell-titer Glo |
| HOS | Osteosarcoma | Information Missing | 15 μM | XTT |
| MG-63 | Osteosarcoma | Information Missing | 6 μM | XTT |
Here are standardized protocols for key experiments used to generate the data above.
This protocol is used to determine the anti-proliferative IC50 values of Alpelisib [4] [5] [2].
This protocol confirms the on-target effect of Alpelisib by analyzing the inhibition of the PI3K/AKT signaling pathway [4] [3].
The following diagram illustrates the primary mechanism of action of Alpelisib and a key experimental workflow for synergy studies, as described in the research [4].
Alpelisib is not only used as a monotherapy but is also widely investigated in combination with other agents to overcome resistance and enhance efficacy.
When working with Alpelisib, please note the following practical and technical aspects derived from the literature.
PI3Kα inhibitors like alpelisib target the catalytic p110α subunit of the PI3K enzyme, which is frequently mutated in cancers such as HR+/HER2- breast cancer [1]. By inhibiting PI3Kα, these drugs suppress the downstream PI3K/AKT/mTOR signaling cascade, a key driver of cell growth, proliferation, and survival.
A critical application of Western blotting in this context is to confirm target engagement and analyze resistance mechanisms. For instance, acquired resistance to alpelisib is often driven by the aberrant reactivation of the mTORC1 pathway [2]. Furthermore, Western blot analysis is essential for investigating the role of related kinases, such as CK2, which can phosphorylate key nodes like AKT-S129 and STAT3-S727, contributing to cell survival [3].
The following protocol provides a detailed methodology for analyzing PI3K pathway inhibition and resistance, adaptable for inhibitors like alpelisib.
1. Cell Culture and Treatment
2. Protein Extraction and Quantification
3. Gel Electrophoresis and Transfer
4. Immunoblotting
5. Detection and Analysis
This table summarizes critical reagents for investigating PI3K inhibitor effects and resistance.
| Target Protein | Phospho-Site | Application | Reported Concentrations/Dilutions |
|---|---|---|---|
| AKT | Ser473, Ser129 [3] | Readout of pathway activity & CK2 signaling | Varies by manufacturer |
| p70 S6 Kinase | Thr389 [2] | Indicator of mTORC1 activity | Varies by manufacturer |
| 4E-BP1 | Thr37/46 [2] | Marker for mTORC1 activity & autophagy suppression | Varies by manufacturer |
| p62/SQSTM1 | N/A [2] | Marker for autophagy flux | Varies by manufacturer |
| LC3B | N/A [2] | Marker for autophagosome formation | Varies by manufacturer |
| Alpelisib | N/A | PI3Kα inhibitor treatment | 0.1 - 10 µM [2] |
| CX-4945 | N/A | CK2 inhibitor treatment | 0.5 - 15 µM [3] |
The diagram below illustrates the core PI3K/AKT/mTOR signaling pathway, the site of action for PI3Kα inhibitors, key feedback mechanisms, and downstream effects relevant to Western blot analysis.
Diagram Title: PI3K/AKT/mTOR Pathway, Inhibition, and Resistance
This guide provides a framework for applying Western blotting to study PI3Kα inhibitors like alpelisib. The core methodologies for cell treatment, protein analysis, and pathway interrogation are robust and can be adapted as specific information on compounds like dezapelisib emerges.
Dezapemisib is a PI3Kδ inhibitor. Although the search results do not mention it by name, they provide a clear picture of how this class of drugs induces apoptosis, particularly in hematologic cancers.
The diagram below illustrates the general signaling pathway through which a PI3Kδ inhibitor like dezapemisib is understood to trigger apoptosis.
Based on the established mechanisms of apoptosis and the evaluation of PI3Kδ inhibitors in research, here are detailed protocols for key assays that would be relevant for characterizing dezapemisib's activity. These methods are compiled from general best practices and the context provided by the search results [3] [6] [7].
This homogeneous, luminescent assay is ideal for quantifying the activity of the key effector caspases-3 and -7 in cells treated with a PI3Kδ inhibitor.
| Parameter | Details |
|---|---|
| Principle | Measures cleavage of a proluminescent caspase-3/7 substrate (DEVD-aminoluciferin), releasing luciferin to generate a luminescent signal proportional to caspase activity. |
| Key Steps | 1. Plate cells in a white-walled 96- or 384-well plate. 2. Treat with a dose range of dezapemisib and incubate (e.g., 24-72 hours). 3. Equilibrate plates and Caspase-Glo 3/7 Reagent to room temperature. 4. Add an equal volume of reagent to each well. 5. Mix on a plate shaker and incubate in the dark (30-60 minutes). 6. Record luminescence with a plate reader. | | Data Analysis | - Fold Induction: Normalize luminescence of treated wells to vehicle control.
This classic assay distinguishes between early apoptotic, late apoptotic, and necrotic cell populations by detecting phosphatidylserine (PS) externalization and plasma membrane integrity [3].
| Parameter | Details |
|---|
| Principle | Annexin V-FITC: Binds to PS exposed on the outer leaflet of the plasma membrane in early apoptosis. Propidium Iodide (PI): A DNA dye excluded by live and early apoptotic cells with intact membranes. It stains cells in late apoptosis and necrosis. | | Key Steps | 1. Harvest & Wash: Collect floating and adherent cells. Wash twice with cold PBS. 2. Staining: Resuspend ~1x10⁵ cells in 100 µL of 1X Binding Buffer. Add Annexin V-FITC and PI according to manufacturer's instructions. Incubate for 15 minutes in the dark. 3. Dilution & Analysis: Add 400 µL of Binding Buffer and analyze by flow cytometry within 1 hour. | | Gating Strategy | - Annexin V⁻/PI⁻: Viable cells.
This method provides direct evidence of caspase activation and cleavage of key cellular substrates.
| Parameter | Details |
|---|---|
| Target Proteins | Cleaved Caspase-3, Cleaved PARP, Caspase-9, Bcl-2 family proteins (e.g., BIM, BAD). |
| Procedure | 1. Cell Lysis: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors [3]. 2. Protein Quantification: Use a BCA assay to normalize protein concentration [3]. 3. Electrophoresis & Transfer: Load 15-25 µg of protein per lane for SDS-PAGE and transfer to a PVDF membrane [3]. 4. Immunoblotting: Probe with primary antibodies against target proteins (e.g., anti-cleaved caspase-3, anti-PARP), followed by HRP-conjugated secondary antibodies. 5. Detection: Use enhanced chemiluminescence (ECL) substrate for visualization. | | Expected Results | Increased bands for cleaved caspase-3 (17/19 kDa) and cleaved PARP (89 kDa) in dezapemisib-treated samples compared to control. | | Loading Control | GAPDH, β-actin, or α-tubulin [3]. |
The following diagram outlines a logical sequence for applying these assays to comprehensively evaluate the pro-apoptotic effects of dezapemisib.
Itacitinib is a selective JAK1 inhibitor that has been investigated in various contexts, both as a monotherapy and in combination with other agents. The table below summarizes key clinical studies involving itacitinib.
Table 1: Overview of Selected Clinical Studies Involving Itacitinib
| Study Context / Combination Partner | Phase | Key Findings / Purpose | Citation |
|---|---|---|---|
| Advanced Solid Tumors (with nab‐paclitaxel + gemcitabine) | Ib/II | Demonstrated an acceptable safety profile and clinical activity. The maximum tolerated dose (MTD) of itacitinib was determined to be 300 mg daily. | [1] |
| Low-Risk Acute Graft-versus-Host Disease (GVHD) (Monotherapy) | II | Itacitinib monotherapy was as effective as systemic corticosteroids for treatment, with fewer serious infections. | [2] |
| Initial Treatment of Acute GVHD (with corticosteroids) | III | The addition of itacitinib to corticosteroids did not significantly increase the overall response rate compared to placebo. | [3] |
| Relapsed/Refractory B-cell Lymphomas (with the PI3Kδ inhibitor INCB040093) | I | The combination showed a manageable safety profile and promising activity, particularly in classic Hodgkin Lymphoma. | [4] |
| Cytokine Release Syndrome (CRS) from CAR T-cell Therapy (Prophylaxis) | Preclinical | Itacitinib reduced cytokine levels associated with CRS without inhibiting CAR T-cell antitumor activity in models. A phase II trial has been initiated. | [5] |
| Acute GVHD (with corticosteroids) | I | The combination was well tolerated and demonstrated encouraging efficacy in patients. | [6] |
While not specific to dezapelisib, one study investigated the simultaneous inhibition of the PI3Kδ and JAK-STAT pathways in B-cell lymphomas using itacitinib and the PI3Kδ inhibitor INCB040093 [4]. The rationale was that these pathways both contribute to tumor growth and survival, and their combined blockade may provide synergistic efficacy.
The diagram below illustrates the hypothesized synergistic mechanism of action for this type of combination therapy.
Based on the referenced study, here is a generalized outline of the clinical trial protocol used for this PI3Kδ and JAK1 inhibitor combination [4]:
1. Study Design
2. Patient Population
3. Dosing and Administration
4. Key Assessments and Endpoints
Phosphoinositide 3-kinase delta (PI3Kδ) plays a critical role in B-cell receptor (BCR) signaling, survival, and proliferation, making it an attractive therapeutic target in B-cell malignancies. Dezapilisib, an investigational small molecule inhibitor, selectively targets the PI3Kδ isoform that is predominantly expressed in hematopoietic cells. The PI3K/AKT/mTOR signaling pathway is constitutively activated in many B-cell malignancies, promoting cell survival, proliferation, and metabolic reprogramming. Through inhibition of PI3Kδ, dezapilisib disrupts this signaling cascade, ultimately leading to reduced B-cell proliferation and induction of apoptosis.
The development of robust and reproducible B-cell proliferation assays is essential for evaluating the efficacy of dezapilisib in both preclinical research and clinical settings. These assays provide critical information about drug potency, mechanism of action, and potential resistance mechanisms. As B-cell malignancies often rely on dysregulated BCR signaling for survival and expansion, assessing the anti-proliferative effects of dezapilisib offers valuable insights for optimizing therapeutic strategies and identifying patient populations most likely to benefit from treatment.
The PI3K signaling pathway is a crucial intracellular pathway that regulates vital cellular processes including survival, proliferation, differentiation, and metabolism. In B-cells, PI3Kδ activation occurs downstream of the B-cell receptor (BCR) and various cytokine and chemokine receptors. Upon activation, PI3Kδ catalyzes the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which serves as a docking site for pleckstrin homology (PH) domain-containing proteins such as AKT and BTK [1] [2]. This recruitment to the plasma membrane leads to the activation of a cascade of downstream effectors that promote B-cell survival and proliferation.
The biological rationale for targeting PI3Kδ in B-cell malignancies stems from its central role in normal B-cell function and the observed dysregulation of this pathway in various cancers. PI3Kδ is particularly important for B-cell development, activation, and homeostasis. In chronic lymphocytic leukemia (CLL) and other B-cell malignancies, constitutive activation of the PI3K pathway drives tumor progression by enhancing survival signals and promoting proliferation. Research has demonstrated that CLL cells with unmutated immunoglobulin heavy chain variable region (IGHV) show significantly greater PI3K expression compared to their IGHV-mutated counterparts, further supporting the therapeutic targeting of this pathway [1] [2].
Dezapilisib specifically inhibits the p110δ catalytic subunit of PI3Kδ, preventing the formation of PIP3 and subsequent activation of downstream signaling components. This inhibition results in:
The selectivity of dezapilisib for the p110δ isoform is particularly important for minimizing off-target effects in non-hematopoietic tissues, as p110δ is primarily expressed in leukocytes. This selectivity profile differentiates dezapilisib from pan-PI3K inhibitors and offers a more favorable therapeutic window for treating B-cell malignancies [1] [3] [2].
Table 1: Key Aspects of PI3Kδ Inhibition by Dezapilisib
| Biological Process | Effect of PI3Kδ Inhibition | Downstream Consequences |
|---|---|---|
| BCR Signaling | Disruption of PIP3 production | Impaired membrane recruitment of AKT and BTK |
| Cell Survival | Reduced phosphorylation of BAD, increased BIM expression | Induction of apoptosis through mitochondrial pathways |
| Metabolic Regulation | Decreased glucose uptake and glycolytic flux | Reduced ATP generation for cellular processes |
| Cell Cycle Progression | Downregulation of cyclin D1 and CDK4/6 | G1 cell cycle arrest |
| Microenvironment Interaction | Inhibition of chemokine-directed migration | Impaired homing to protective niches |
Primary B-cell isolation from human peripheral blood or tissue samples provides the most physiologically relevant system for evaluating dezapilisib activity. Primary B-cells can be isolated from healthy donor buffy coats or patient samples using negative selection kits (e.g., EasySep Human B Cell Isolation Kit) to maintain surface receptor integrity and signaling competence. For consistency across experiments, cryopreserved peripheral blood mononuclear cells (PBMCs) from patients with B-cell malignancies (such as CLL, NHL, or DLBCL) can be utilized, with viability exceeding 90% post-thaw as determined by trypan blue exclusion.
B-cell lines offer a more standardized and readily available alternative for initial screening and mechanistic studies. Commonly used lines include:
All cell lines should be regularly tested for mycoplasma contamination and maintained in their recommended growth media supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere [4] [5].
A comprehensive assessment of dezapilisib effects on B-cell proliferation typically follows a standardized workflow with key quality control checkpoints:
Figure 1: B-Cell Proliferation Assay Workflow. The diagram outlines the key steps in performing dezapilisib proliferation assays, with quality control checkpoints indicated by green elliptical nodes.
The total duration for a complete proliferation assay typically ranges from 72-120 hours, depending on the specific readout method and cell type used. Primary cells from patients with slow-growing malignancies may require longer incubation periods (96-120 hours) compared to rapidly dividing cell lines (72-96 hours).
Metabolic activity assays measure cellular reductase enzymes that reflect viable cell mass, providing an indirect but convenient method for assessing proliferation. The WST-1 assay offers advantages over traditional MTT by generating water-soluble formazan products, eliminating the need for a solubilization step.
Protocol:
Technical considerations: The linear range of WST-1 signal should be established for each cell type beforehand. Avoid exceeding 70-80% confluence at the time of measurement, as nutrient depletion can affect metabolic activity. Background absorbance from dezapilisib itself should be assessed in cell-free controls [5].
Nucleotide incorporation assays directly measure DNA synthesis, providing a specific assessment of cell proliferation. The [³H]thymidine incorporation assay has been widely used for decades as a gold standard for proliferation measurement.
Protocol:
Technical considerations: The pulse duration with [³H]thymidine should be optimized for each cell type. Shorter pulses (6-8 hours) minimize reutilization of labeled nucleotides from dying cells. For primary CLL cells, longer pulses (16-18 hours) may be necessary due to slower proliferation rates. All work with radioactivity requires appropriate safety precautions and waste disposal procedures [5].
Flow cytometry approaches enable multiparameter analysis of proliferation while simultaneously assessing surface markers, cell cycle status, and viability. CFSE dilution is particularly valuable for tracking successive cell divisions.
CFSE Proliferation Assay Protocol:
Technical considerations: CFSE concentration should be titrated for each cell type to achieve sufficient signal without toxicity. Include unlabeled controls to assess autofluorescence. For primary CLL samples, include a B-cell surface marker (e.g., CD19) to gate on the population of interest [4].
Table 2: Comparison of B-Cell Proliferation Assay Methods
| Assay Type | Principle | Sensitivity | Throughput | Key Advantages | Key Limitations |
|---|---|---|---|---|---|
| WST-1 | Metabolic activity | Moderate | High | Homogeneous, no washing | Indirect measure of proliferation |
| [³H]Thymidine | DNA synthesis | High | Medium | Direct proliferation measure | Radioactive material required |
| CFSE Dilution | Cytoplasmic dye dilution | High | Low | Division tracking at single-cell level | Requires flow cytometry expertise |
| BrdU/EdU Incorporation | DNA synthesis detection | High | Medium | Non-radioactive, combinable with other markers | Requires DNA denaturation (BrdU) |
Dose-response analysis is fundamental for characterizing dezapilisib potency. Data from proliferation assays are typically normalized to vehicle-treated controls (100% proliferation) and background signals (0% proliferation). The half-maximal inhibitory concentration (IC₅₀) is calculated using four-parameter logistic regression:
Response = Bottom + (Top - Bottom) / (1 + 10^(LogIC₅₀ - Log[Dezapilisib]) × Hill Slope)
Where "Top" and "Bottom" represent the upper and lower plateaus of the dose-response curve, respectively. Data should be collected from at least three independent experiments to ensure reproducibility.
For primary patient samples, the IC₅₀ values for dezapilisib typically range from 10-500 nM, depending on the specific malignancy, genetic background, and microenvironmental factors. Cell lines often show higher sensitivity, with IC₅₀ values in the 1-100 nM range. Samples with mutations activating alternative signaling pathways may demonstrate reduced sensitivity to dezapilisib [1] [2].
Comprehensive reporting of dezapilisib proliferation data should include both quantitative metrics and representative profiles:
Table 3: Example Dezapilisib Proliferation Data in B-Cell Malignancies
| Cell Type / Source | Assay Method | Mean IC₅₀ (nM) | 95% Confidence Interval | n | Hill Slope |
|---|---|---|---|---|---|
| Primary CLL (IGHV unmutated) | WST-1 | 142 | 98-186 | 12 | -1.2 |
| Primary CLL (IGHV mutated) | WST-1 | 89 | 64-114 | 8 | -1.4 |
| MEC-1 cell line | [³H]Thymidine | 25 | 18-32 | 5 | -1.1 |
| SU-DHL-4 cell line | WST-1 | 42 | 35-49 | 6 | -1.3 |
| Primary DLBCL | CFSE | 187 | 132-242 | 7 | -1.0 |
Data interpretation should consider the biological context of the samples. For instance, CLL cells with unmutated IGHV status often show higher PI3K pathway dependency and may be more sensitive to dezapilisib than IGHV-mutated cases. The hill slope parameter provides information about the cooperativity of the response; steeper slopes (more negative values) suggest a more switch-like response to dezapilisib.
Appropriate controls are critical for validating proliferation assay results:
Quality assessment should include:
Common challenges in dezapilisib proliferation assays and recommended solutions:
Dezapilisib combination therapies represent an important area of investigation, particularly with agents targeting complementary pathways in B-cell malignancies. Common combination partners include:
For combination studies, a matrix of concentrations should be tested using fixed molar ratios based on the individual IC₅₀ values of each agent. Data analysis should include combination index (CI) calculations using the method of Chou and Talalay:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ + α(D)₁(D)₂/(Dx)₁(Dx)₂
Where (D)₁ and (D)₂ are the doses in combination that produce x% effect, (Dx)₁ and (Dx)₂ are the doses of each drug alone that produce the same effect, and α is 0 or 1 depending on whether the drugs are assumed to be mutually exclusive or non-exclusive. CI < 1 indicates synergy, CI = 1 indicates additive effects, and CI > 1 indicates antagonism [6] [4].
Mechanistic studies can be integrated with proliferation assays to confirm target engagement and identify adaptive responses. Western blotting of key signaling nodes should be performed in parallel with proliferation assessments:
Integrated Protocol:
This integrated approach confirms that anti-proliferative effects correlate with on-target pathway modulation and can help identify early adaptive responses that might influence long-term efficacy [4] [2].
Robust assessment of B-cell proliferation is essential for characterizing the activity of dezapilisib and other PI3Kδ inhibitors. The protocols described here provide a framework for generating reliable, reproducible data that can inform preclinical development and clinical application. As the field advances, these assays will continue to evolve, particularly with the incorporation of more complex microenvironmental models that better recapitulate the in vivo setting where B-cell malignancies develop and persist.
The comprehensive approach outlined in these application notes—spanning from basic proliferation measurement to advanced combination and signaling studies—enables researchers to fully characterize the therapeutic potential of dezapilisib across diverse B-cell malignancies. Through careful attention to assay design, execution, and interpretation, these methods support the rational development of PI3Kδ-targeted therapies and their optimal use in clinical practice.
| Assay Type | Key Measurements | Applications | Key Advantages |
|---|
| Biochemical HTRF Assay [1] | - IC₅₀ values
This protocol measures the direct inhibition of PI3Kα enzymatic activity using Homogeneous Time-Resolved Fluorescence (HTRF).
Reagents and Materials:
Procedure:
Data Analysis: Calculate % inhibition relative to controls (DMSO for full activity, reference inhibitor for background). Generate dose-response curves to determine IC₅₀ values.
This protocol assesses the functional consequences of PI3K inhibition on cancer cell growth.
Reagents and Materials:
Procedure:
This protocol confirms target engagement and pathway inhibition by measuring phosphorylation status of key pathway components.
Reagents and Materials:
Procedure:
This protocol identifies synergistic drug combinations in a high-throughput format.
Reagents and Materials:
Procedure:
| Problem | Possible Cause | Solution |
|---|---|---|
| High background in HTRF | Incomplete reaction stop | Optimize stop solution incubation time |
| Poor Z' factor in HTS | Plate edge effects | Use internal controls on each plate |
| No pAKT reduction | Off-target effects | Include positive control inhibitors |
| High variability in MTT | Inconsistent cell seeding | Optimize cell counting and seeding protocol |
The approaches below are derived from general strategies for improving the solubility of small-molecule kinase inhibitors, which are often highly hydrophobic.
Formulation and Solvent Strategies When a compound has poor aqueous solubility, the first step is to explore different solvents or formulation agents. The goal is to find a system that dissolves the compound for in vitro assays without interfering with the biological system or the detection method.
| Strategy | Description | Example Agents | Key Considerations |
|---|---|---|---|
| Co-solvents | Use water-miscible organic solvents to increase solubility. [1] | DMSO, ethanol, methanol, PEG-400 | Keep final concentration low (typically <1% v/v) to avoid cytotoxicity and protein precipitation. [2] |
| Surfactants | Use detergents to solubilize compounds via micelle formation. [3] | Polysorbate 80 (Tween 80), Cremophor EL, Pluronic F-68 | Can interfere with certain assay readouts (e.g., fluorescence, TR-FRET). [2] |
| Complexing Agents | Use cyclic oligosaccharides to form water-soluble inclusion complexes. [3] | Hydroxypropyl-β-cyclodextrin (HPBCD), sulfobutylether-β-cyclodextrin (SBE-β-CD) | Requires testing for stability and potential biological effects of the complex. |
| Lipid-Based | Dissolve compound in oil-in-water emulsions or self-emulsifying systems. [3] | Medium-chain triglycerides, phospholipids | More common for in vivo administration than in vitro assays. |
Analytical and Experimental Techniques Before troubleshooting biological assays, confirm the compound is truly in solution.
The following diagram outlines a logical workflow for diagnosing and resolving solubility problems in an experimental setting.
1. Solvent Compatibility Testing for Cell-Based Assays
2. Formulation Screening Protocol
A: Published data indicates that Dezapelisib (INCB040093) is a potent and selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) [1] [2]. It was initially developed for B-cell malignancies, but its clinical status is not advanced [1] [2].
The core experimental method for determining this involves in vitro kinase selectivity profiling. The workflow below outlines the key steps for this characterization.
Detailed Experimental Protocol: In Vitro Kinase Selectivity Assay
This protocol provides a methodology to generate quantitative data on inhibitor selectivity, which is crucial for understanding potential off-target effects.
1. Assay Principle: The experiment measures the concentration of a test compound (e.g., this compound) required to inhibit the enzymatic activity of a kinase by 50% (IC₅₀) under biochemical conditions. Comparing IC₅₀ values across a broad panel of kinases reveals the compound's selectivity profile.
2. Key Reagents & Materials:
3. Procedure:
4. Data Analysis:
The table below contrasts the known selectivity of this compound with other PI3K inhibitors to provide context for interpreting selectivity data.
| Inhibitor Name | Primary Target(s) | Key Selectivity characteristic |
|---|---|---|
| This compound | PI3Kδ [1] [2] | Selective PI3Kδ inhibitor; developed for hematologic cancers [1]. |
| Alpelisib | PI3Kα [3] [4] | α-selective inhibitor; 50x more potent for p110α than other isoforms [4]. |
| Pictilisib, Buparlisib | Class I PI3Ks [3] | Pan-PI3K inhibitors; associated with broader toxicities due to non-selectivity [3]. |
Since off-target effects can occur within the broader signaling network, the following diagram maps the core PI3K-AKT-mTOR pathway, showing where different inhibitors act.
Q1: What is dezapelisib and what is its primary target? A1: this compound (INCB040093) is an investigational small-molecule inhibitor that selectively targets the phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit delta isoform (PI3Kδ) [1]. It has been investigated in clinical trials for hematologic malignancies such as relapsed or refractory Hodgkin Lymphoma [1].
Q2: What are the anticipated mechanisms of resistance to this compound? A2: While direct data is lacking, resistance to PI3K inhibitors is a well-studied area. Based on research into other PI3Kα (e.g., Alpelisib) and pan-PI3K inhibitors, the following mechanisms are highly probable for this compound. The table below summarizes these potential pathways.
| Mechanism Category | Specific Alteration | Observed Effect on Resistance | Supporting Evidence |
|---|---|---|---|
| Genomic Alterations | Secondary mutations in PIK3CD (de novo) | Reduces drug binding affinity [2]. | Identified in breast cancer patients on Alpelisib [2]. |
| PTEN functional loss | Reactivates PI3K/AKT pathway downstream of PI3Kδ [3]. | Found in Alpelisib-resistant gastric cancer cells [3]. | |
| Mutations in other pathway components (e.g., AKT) | Reactivates pathway signaling [2]. | Observed in patient tumor samples [2]. | |
| Pathway Reactivation | Feedback loop activation (e.g., mTORC1) | Bypasses PI3K inhibition [4]. | Key driver in Alpelisib-resistant breast cancer models [4]. |
| Upregulation of Receptor Tyrosine Kinases (RTKs) | Re-activates RAS-MEK-ERK and other survival pathways [5]. | Identified as a central node in resistance to targeted therapies [5]. | |
| Metabolic Reprogramming | Aberrant mTORC1 signaling & autophagy inhibition | Creates a metabolic liability but can be exploited [4]. | Sensitizes resistant cells to metabolic drugs [4]. |
Q3: How can we troubleshoot and confirm resistance in our cell line models? A3: A systematic approach combining long-term culture and molecular profiling is recommended. The workflow below outlines a standard protocol for generating and characterizing resistant cells.
Q4: What experimental strategies can overcome confirmed PI3K inhibitor resistance? A4: The strategy should be tailored to the identified resistance mechanism. The table below lists potential combination therapies based on preclinical evidence.
| Resistance Mechanism Identified | Proposed Overcoming Strategy | Key Agents to Test (Preclinical) | Expected Outcome |
|---|---|---|---|
| PTEN loss / AKT reactivation | Combine with AKT inhibitor and chemotherapy [3]. | Capivasertib + SN38 (active metabolite of Irinotecan) [3]. | Superior cytotoxic effect, reduced colony & sphere formation [3]. |
| General Pathway Reactivation | Combine with a pan-PI3K inhibitor [3]. | Pictilisib, PI-103 [3]. | Broader pathway suppression. |
| mTORC1 hyperactivation | Target resulting metabolic vulnerability [4]. | Metabolic drugs (e.g., Metformin, Dichloroacetate) [4]. | Energy stress, aspartate depletion, and cell death in resistant cells [4]. |
| Secondary PIK3CD mutations | Use a different class of PI3K inhibitor [2]. | Allosteric pan-mutant-selective PI3Kα inhibitors [2]. | Effective binding and inhibition despite mutation [2]. Note: Check availability for PI3Kδ. |
| RTK-driven resistance | Target upstream signaling node [5]. | PTPN11 (SHP2) inhibitors [5]. | Block signaling from multiple RTKs to the RAS-MEK-ERK pathway [5]. |
Q5: How can we visualize the key signaling pathway and resistance mechanisms? A5: The diagram below illustrates the core PI3Kδ signaling pathway, the mechanism of action of this compound, and the primary documented resistance mechanisms that lead to pathway reactivation.
Here are detailed methodologies for key experiments cited in the FAQs.
Protocol 1: Generating Acquired Resistant Cell Lines [3]
Protocol 2: Functional Validation via Colony Formation Assay [3]
For any new oncology drug, following the latest regulatory guidance is essential. The U.S. Food and Drug Administration (FDA) recommends a modernized approach to dosage selection [1].
The traditional goal of finding the Maximum Tolerated Dose (MTD) is shifting towards identifying the Optimal Biological Dose (OBD). This means the dosage should be optimized to maximize efficacy while minimizing adverse events, rather than simply pushing the upper limits of tolerability [1]. Clinical development programs should now utilize randomized dose comparison trials to better characterize the dose-response relationship and select the most favorable dosage for approval [1].
While data on dezapelisib is unavailable, clinical evidence from other PI3K inhibitors provides valuable insights into mechanisms and real-world application.
The table below summarizes key findings from recent studies:
| Drug Name | Target | Clinical Context / Finding | Citation |
|---|---|---|---|
| Alpelisib | PI3Kα inhibitor | Combined with trastuzumab, demonstrated a complete response for 7 months in a patient with refractory, PIK3CA-mutated, HER2+ metastatic breast cancer. | [2] |
| Gedatolisib | Pan-PI3K/mTOR inhibitor | In a Phase 1b trial, the combination of gedatolisib, fulvestrant, and palbociclib showed promising safety and efficacy in HR+/HER2- advanced breast cancer. | [3] |
| Inavolisib | PI3Kα-selective inhibitor | Recently approved by the FDA in combination with palbociclib and fulvestrant for PIK3CA-mutated, HR+/HER2- advanced or metastatic breast cancer. | [3] |
Understanding the pathway is critical for troubleshooting. The Phosphatidylinositol 3-kinase (PI3K) family, particularly Class I PI3Ks, are key intracellular signaling nodes that regulate cell growth, survival, and metabolism [4]. The pathway is frequently dysregulated in cancer.
The following diagram illustrates the core PI3K/AKT/mTOR signaling cascade and the points where different inhibitors act, which is fundamental for understanding both therapeutic effects and potential resistance mechanisms.
A key challenge with PI3K inhibitors is the development of resistance, often due to pathway crosstalk and feedback loops. For example, resistance to endocrine therapy or CDK4/6 inhibitors in breast cancer has been linked to increased activation of the PI3K-AKT-mTOR (PAM) pathway [3]. Simultaneously inhibiting multiple interdependent pathways (e.g., with a triplet combination of a PAM inhibitor, endocrine therapy, and a CDK4/6 inhibitor) has shown promise in overcoming this resistance in preclinical and early clinical studies [3].
Given the lack of specific data on this compound, your technical support center could guide researchers based on general principles for PI3K inhibitor development:
Dezapelisib is a potent and selective PI3Kδ inhibitor [1] [2]. Like other targeted therapies, properly assessing its effect on cells requires careful assay selection and optimization.
The table below compares common cell viability assays suitable for testing this compound:
| Assay Type | Principle | Key Advantages | Key Disadvantages & Interference Risks |
|---|---|---|---|
| Resazurin Reduction | Viable cells reduce blue resazurin to pink, fluorescent resorufin [3] [4]. | Highly sensitive (fluorometric); non-toxic; "no-wash" homogeneous format [5] [4]. | Chemical interference from reducing compounds; overestimation of viability with long incubation [3]. |
| MTT Tetrazolium Reduction | Viable cells reduce yellow MTT to purple, insoluble formazan crystals [3]. | Simple, widely used; inexpensive [3] [4]. | Cytotoxic reagent (endpoint only); insoluble product requires solubilization; susceptible to chemical interference [3] [4]. |
| MTS/WST Tetrazolium | Viable cells reduce compounds to water-soluble formazan via an intermediate electron acceptor [3] [4]. | "No-wash" homogeneous format; more sensitive than MTT [4]. | Requires an intermediate reagent that can be toxic; generally higher background [3]. |
| ATP Detection (Luminescent) | Measures ATP content via luciferase reaction, ATP is a marker of metabolically active cells [3]. | Highly sensitive; broad linear range; low background [3] [4]. | Cell lysis required (endpoint); signal depends on cellular metabolic status [3]. |
The following workflow outlines a general process for optimizing your assay, from initial setup to data interpretation:
Q1: Why is my dose-response curve for this compound not reaching a low plateau, making IC₅₀ calculation difficult?
Q2: I see high variability between replicates in my this compound assay. What could be the cause?
Q3: How can I confirm that the reduced signal in my assay is due to PI3Kδ inhibition and not a non-specific cytotoxic effect?
Q1: What is the known metabolic pathway of dezapelisib? A1: As of now, the metabolic pathway for this compound has not been characterized and is listed as "Not Available" in drug databases [1]. As an investigational drug, its metabolism is likely still under study. The general approach is to investigate both Phase I (e.g., oxidation, hydrolysis) and Phase II (e.g., glucuronidation) reactions using human liver microsomes and S9 fractions.
Q2: Which techniques are recommended for identifying and characterizing this compound metabolites? A2: Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry (UHPLC-Q-TOF-MS/MS) is the gold standard [2]. This technique provides high-resolution separation and accurate mass measurement for definitive metabolite identification.
Q3: What are the primary challenges in detecting metabolite interference? A3: Key challenges include:
Q4: How can I troubleshoot high background noise in my MS data during metabolite profiling? A4:
Issue: Inconsistent or poor chromatographic separation of potential metabolites. Symptoms: Broad peaks, peak tailing, or co-elution of multiple compounds. Solutions:
Issue: Unable to distinguish isobaric metabolites (same mass, different structure). Symptoms: Multiple potential metabolites with identical precursor ions. Solutions:
Detailed Methodology: Metabolite Profiling Using UHPLC-Q-TOF-MS/MS This protocol is adapted from established methods for PI3K inhibitors like duvelisib [2].
1. Sample Preparation (Incubation)
2. Instrumental Analysis (UHPLC-Q-TOF-MS/MS)
3. Data Processing and Metabolite Identification
The table below outlines the typical metabolic reactions and mass shifts to look for when profiling a drug like this compound.
Table 1: Common Metabolic Reactions and Their Mass Spectrometric Signatures
| Metabolic Reaction | Mass Shift (Da) | Description |
|---|---|---|
| Hydroxylation | +15.9949 | Addition of one oxygen atom. |
| Dechlorination | -34.9689 | Loss of a chlorine atom (common if parent drug contains Cl). |
| Glucuronidation | +176.0321 | Addition of a glucuronic acid moiety. |
| Dealkylation | -Mass of alkyl group | Loss of an alkyl group (e.g., -CH3, -C2H5). |
| Oxidation to Carboxylic Acid | +30.0106 | For example, oxidation of a -CH2OH to -COOH. |
Note: The exact mass of this compound is 421.1121 Da [1]. Mass shifts should be calculated relative to this value.
The following diagram illustrates the complete workflow for metabolite profiling and identification.
Metabolite Identification Workflow
The diagram below maps the logical process for troubleshooting a common issue in the laboratory.
Troubleshooting Poor LC Separation
This guide addresses common issues in cell-based signaling assays for PI3Kα inhibitors, using Alpelisib as a prototype.
Effective background reduction starts with rigorous experimental design and controls.
| Troubleshooting Area | Key Considerations & Optimal Practices |
|---|---|
| Cell Line Selection | Use lines with known PIK3CA mutation status (e.g., MCF-7, T47D). Include PIK3CA-wildtype lines as negative controls [1] [2]. |
| Control Groups | Implement a complete set:
The table below outlines frequent sources of high background and recommended solutions.
| Source of Background | Underlying Reason | Troubleshooting Strategy |
|---|---|---|
| High Basal pAKT in Controls | Constitutive pathway activation from PTEN loss or other upstream signals; incomplete media component characterization [3]. | Use validated, low-passage cells. Serum-starve cells before assay (2-24 hours). Test with different serum batches or use defined, serum-free media. |
| Variable Inhibitor Response | Off-target inhibition of other PI3K isoforms (β, γ, δ) or mTOR; compensatory activation of parallel pathways (e.g., MAPK) [1] [3] [2]. | Confirm inhibitor's isoform selectivity. Combine PI3Kα inhibitor with other targeted agents (e.g., MEK inhibitors). Use a selective PI3Kα inhibitor like Alpelisib, which inhibits p110α 50x more than other isoforms [2]. |
| Inconsistent Cell Growth/Death | Cytostatic vs. cytotoxic effects of PI3K inhibition; imbalance in apoptosis and necroptosis [4] [3]. | Measure endpoints over a time course (e.g., 24h, 48h, 72h). Use multiple assays (e.g., viability, caspase activity, and longer-term clonogenic assays). |
| High Background in Immunofluorescence | Non-specific antibody binding or autofluorescence. | Include no-primary-antibody controls. Use validated antibodies for targets like pAKT (Ser473). Optimize blocking and washing steps. |
This protocol provides a methodology for assessing PI3K pathway inhibition by measuring phosphorylated AKT (pAKT) levels.
Workflow Diagram: The diagram below outlines the key stages of the experimental process.
Key Reagents and Solutions:
Step-by-Step Procedure:
Understanding the pathway is crucial for identifying where background signals may originate. The diagram below illustrates key components and the site of action for alpha-selective inhibitors like Alpelisib.
For drugs in development like dezapelisib, specific stability data is typically controlled and may not be publicly available. The following table outlines the standard approach to determine storage conditions [1].
| Aspect | Standard Practice & Recommendations |
|---|---|
| Definitive Data Source | Refer to the Certificate of Analysis (CoA) and storage instructions provided directly by the manufacturer or supplier. |
| Stability Claims Basis | Storage conditions are defined by drug companies based on ICH guideline stability testing (long-term, intermediate, accelerated) [1]. |
| Recommended Storage | Unless specified otherwise in the CoA, a conservative default is to store at -20°C or -80°C, especially for long-term storage of small molecules in development. |
| Handling for Experiments | For short-term or working solutions, a common practice is to store aliquots at -20°C, avoiding repeated freeze-thaw cycles. |
If you need to validate or monitor storage temperatures in your lab, you can adapt the methodology used in clinical studies for oral anticancer drugs [1].
1. Objective To continuously monitor and document the temperature exposure of a drug substance during storage to ensure it remains within the validated stability range.
2. Materials and Equipment
3. Procedure
Q1: What is the definitive source for this compound's storage information? The most reliable source is the Certificate of Analysis (CoA) provided by the manufacturer or supplier. This document contains the official, lot-specific storage recommendations based on rigorous stability studies conducted as per ICH guidelines [1].
Q2: How should I handle this compound if I cannot find specific storage instructions? In the absence of specific data, adopt a conservative strategy. Store the bulk drug substance at -20°C or -80°C. For daily use, prepare small, single-use aliquots to minimize repeated freezing and thawing of the main stock. Always record the storage conditions and duration for your records.
Q3: What are the potential consequences of improper storage? Inadequate storage can lead to chemical degradation, resulting in reduced potency and loss of efficacy [2]. It can also increase the risk of generating unknown impurities, which could lead to unforeseen side effects or skewed experimental results [2].
Q4: How can I visually inspect my drug for signs of degradation? Before use, inspect the drug substance for any changes in appearance (color), consistency, or the presence of unexpected clumping [2]. If you observe any of these changes, do not use the material and contact your supplier.
The following diagram illustrates the logical workflow for assessing and ensuring drug storage stability in your laboratory, based on the protocol above.
For any experimental work with a small molecule inhibitor, understanding its basic physicochemical and pharmacological properties is the first step. The table below summarizes the core data for alpelisib.
| Property | Description | Relevance for Experimentation |
|---|---|---|
| Mechanism of Action | Selective, oral inhibitor of the class I PI3K catalytic subunit p110α (PI3Kα) [1] [2] [3]. | Rationale for use in PIK3CA-mutated cancer models; target specificity is key for pathway analysis. |
| Primary Indication | HR+/HER2-, PIK3CA-mutated advanced/metastatic breast cancer (with fulvestrant) [2] [3]. | Provides context for common cell lines and study models. |
| Solubility & Administration | Administered orally in clinical trials [1]. Preclinical in vivo studies use oral gavage; solubility data not explicitly found in results. | For in vitro work, refer to certificate of analysis (CoA) from supplier for recommended solvents. |
| Key Metabolic Pathway | Metabolized by CYP3A4 [2]. | Critical for designing in vivo studies and considering potential drug-drug interactions. |
| Half-Life | Mean apparent half-life of 8 to 9 hours [2]. | Informs dosing frequency in in vivo efficacy studies. |
Here are solutions to frequently encountered problems when working with PI3K inhibitors like alpelisib.
Be aware of potential pitfalls that can confound experimental results.
Proactive risk assessment is crucial for managing potential cardiotoxicity. The following table summarizes key risk factors and corresponding monitoring strategies.
| Risk Factor Category | Specific Factors | Recommended Monitoring Strategy |
|---|---|---|
| Patient-Specific Risks | Pre-existing heart failure, cardiomyopathy, severe valve disease, coronary artery disease, baseline LVEF < 50% [1]. | Specialist cardio-oncology referral; intensive surveillance [1]. |
| Demographic & Comorbidity | Age > 65, hypertension, diabetes, chronic kidney disease, obesity, smoking [1]. | Consider more frequent cardiac monitoring during treatment [1]. |
| Treatment-Related | Previous anthracycline therapy or chest radiotherapy [1]. | Closer monitoring or referral to a specialist unit [1]. |
| Baseline & Ongoing Cardiac Function | Low baseline Left Ventricular Ejection Fraction (LVEF) or low baseline Global Longitudinal Strain (GLS) [1]. | Echocardiography before treatment start; repeat every 12 weeks (low risk) to 4 weeks (high risk). GLS is highly sensitive for detecting subclinical dysfunction [1]. |
This workflow integrates risk assessment and monitoring into a continuous cycle:
If cardiotoxicity is detected, several mitigation strategies can be explored. The evidence for various pharmacological agents is summarized below.
| Intervention Strategy | Mechanism of Action | Key Findings / Evidence Level |
|---|---|---|
| Dexrazoxane | Topoisomerase II inhibitor; prevents anthracycline-induced cardiac damage [2]. | FDA-approved for anthracycline cardiotoxicity; shown to preserve LVEF [3]. |
| Beta-Blockers (Carvedilol) | Non-selective β-blocker with antioxidant properties [3]. | Significant potential in preventing anthracycline-induced cardiotoxicity and preserving LVEF [3]. |
| RAAS Inhibitors (ACEi, ARB) | Modulates renin-angiotensin-aldosterone system [1]. | Lack of valid evidence for prevention in network meta-analysis; use per general HF guidelines if toxicity occurs [3]. |
| Statins, Vitamins, Supplements | Various (e.g., antioxidant) [3]. | Insufficient evidence to support beneficial effects for prevention [3]. |
For researchers investigating the mechanistic basis of cytotoxicity, the following protocols from recent studies can be adapted.
Protocol 1: In Vitro Assessment of Cardiomyocyte Viability and Injury
Protocol 2: Investigating Calcium Overload as a Mechanism
This diagram illustrates the proposed mechanism and experimental rescue approach:
Q1: What is the most likely mechanism behind this compound's cardiotoxicity? While not confirmed for this compound specifically, a common mechanism for TKIs that inhibit PI3K is the disruption of intracellular calcium homeostasis. Inhibition of the PI3K pathway can lead to Ca2+ overload in cardiomyocytes, triggering endoplasmic reticulum stress, ROS release, mitochondrial dysfunction, and ultimately apoptosis or heart failure [4].
Q2: Are there any known drug-drug interactions that could exacerbate toxicity? The phase Ib study of alpelisib (another PI3Kα inhibitor) with capecitabine found no clinically relevant pharmacokinetic interactions between the drugs [5]. However, always consult the latest clinical prescribing information for this compound, as interactions are highly drug-specific. Preclinical data suggests that combining PI3K inhibition with 5-fluorouracil (5-FU, for which capecitabine is a prodrug) could increase anticancer effects, but the impact on toxicity is less clear [5].
Q3: If cytotoxicity is observed, what are the first-line investigative steps?
The table below summarizes the key characteristics of different PI3K inhibitors based on clinical trials and approved indications.
| Drug Name | Primary Target(s) | Key Indications (Approved/Researched) | Notable Efficacy Findings | Common Grade 3+ Adverse Events |
|---|
| Idelalisib [1] [2] | PI3Kδ (IC50 = 2.5 nM) [1] | Relapsed CLL, Follicular NHL, SLL [1] [2] | In relapsed/refractory CLL: Improved PFS (HR 0.15) vs rituximab + placebo [1]. | Diarrhea/Colitis: 14-42% [1] Transaminitis: 14-52% [1] Pneumonitis: 3-7% [1] | | Alpelisib [3] [4] | PI3Kα (IC50 = 0.5 nM) [1] | HR+/HER2-, PIK3CA-mutated advanced breast cancer + fulvestrant [3] [4] | In PIK3CA-mutated breast cancer: Prolonged PFS vs placebo + fulvestrant (SOLAR-1 trial) [3] [5]. | Hyperglycemia: High incidence [6] [5] Rash: High incidence [5] | | Duvelisib [1] | PI3Kδ/γ (IC50 = 2.5/27 nM) [1] | Relapsed/refractory CLL/SLL, Follicular NHL [1] | In relapsed/refractory CLL: Improved PFS vs ofatumumab [1]. | Diarrhea/Colitis: 15% [1] Pneumonitis: 3-11% [1] | | Copanlisib [1] | Pan-PI3K (α/δ/β/γ) [1] | Relapsed Follicular NHL [1] | In relapsed indolent NHL: Achieved a high objective response rate [1]. | Hyperglycemia: Frequent [1] Hypertension: Frequent [1] |
The robust efficacy data for these inhibitors comes from well-designed clinical trials. Here are the methodologies for key studies:
The following diagram illustrates the PI3K-AKT signaling pathway and the mechanism of action for these targeted inhibitors.
The diagram shows how extracellular signals through RTKs or GPCRs activate different Class I PI3K isoforms. These isoforms then phosphorylate PIP2 to PIP3, leading to the activation of the AKT/mTOR axis, which drives crucial oncogenic processes. The inhibitors discussed block this pathway at the level of specific PI3K isoforms [1] [3] [8].
Copanlisib is a well-characterized, FDA-approved pan-class I PI3K inhibitor. The table below summarizes its key selectivity and pharmacological data from recent literature.
| Attribute | Description / Value | Key Experimental Findings & Context |
|---|---|---|
| Primary Target | Pan-class I PI3K [1] [2] | Inhibits all four class I isoforms (p110α, p110β, p110δ, p110γ). |
| Isoform Selectivity Profile | Potent against all class I isoforms, with a ~10-fold preference for p110α and p110δ [2]. | In enzymatic activity assays (IC₅₀), copanlisib showed higher potency than other clinically developed PI3K inhibitors against all four class I isoforms [2]. |
| Binding Mode | "Flat conformation" in the ATP-binding pocket; classified as a multi-targeted chemotype [2]. | Structural studies (X-ray co-crystallography, PDB: 5G2N) show it binds the hinge region of p110γ via a critical hydrogen bond with Val882 [2] [3]. |
| Clinical & Research Context | Approved for relapsed follicular lymphoma; studied in combinations to overcome resistance [1] [2]. | In mct-tumor spheroid models, combinations with MEK/ERK/RAF or KRAS(G12D/G12C) inhibitors showed additive/synergistic effects [1]. |
The data on PI3K inhibitors is typically generated and validated through several key experimental protocols:
The following diagram illustrates the core PI3K-AKT signaling pathway, its role in cancer, and the general mechanism of ATP-competitive PI3K inhibitors, which provides context for understanding how copanlisib and similar drugs work.
The table below summarizes the common and serious adverse events (AEs) associated with several PI3K inhibitors, primarily used in hematologic malignancies [1] [2] [3].
| Drug Name | Primary Target | Common Adverse Events | Serious Adverse Events & Notes |
|---|---|---|---|
| Idelalisib [1] | PI3Kδ | Diarrhea, increased liver enzymes (transaminases), neutropenia, fever, cough | Severe immune-mediated toxicities: colitis, pneumonitis, hepatitis; Boxed warning; several indications withdrawn from market [1] [3]. |
| Copanlisib [1] | Pan-PI3K (α, β, γ, δ) | Hyperglycemia, hypertension | Infusion-related reactions; withdrawn for follicular lymphoma due to lack of overall survival (OS) benefit [1]. |
| Duvelisib [1] | PI3Kδ, γ | Diarrhea, neutropenia, fever, anemia, cough | Similar immune-mediated toxicities to idelalisib; withdrawn for follicular lymphoma indication [1]. |
| Umbralisib [1] | PI3Kδ, CK1ε | Diarrhea, increased liver enzymes, neutropenia | Withdrawn from all indications due to lack of OS benefit and potential increased risk of death [1]. |
| Alpelisib [4] | PI3Kα | Hyperglycemia, rash, diarrhea | Primarily used in PIK3CA-mutated breast cancer; requires proactive monitoring and management of high blood sugar [4]. |
For researchers, understanding the experimental systems used to evaluate these drugs is key. The following methodologies are employed in both preclinical and clinical settings.
Clinical Trial Endpoints: The most critical data comes from clinical trials, which monitor the incidence of Serious Adverse Events (SAEs) leading to dose reduction, interruption, or discontinuation [1]. Key laboratory findings include neutropenia and elevated liver transaminases [1]. For alpha-specific inhibitors like alpelisib, hyperglycemia is a primary dose-limiting toxicity [4].
Preclinical Cellular Models: Isogenic BaF3 cell lines are a valuable tool for the functional assessment of PI3K inhibitors [5]. These pro-B cell lines can be engineered to depend on a specific PI3K isoform (e.g., a mutant p110δ) for growth. This allows researchers to screen for compound efficacy and isoform selectivity in a physiologically relevant cellular context before animal testing [5].
Molecular Dynamics Simulations: To understand the structural basis of drug binding and the potential for resistance, computational methods like molecular dynamics simulations are used. These simulations can model how inhibitors like idelalisib fit into the ATP-binding pocket of p110δ and predict how specific mutations (e.g., I777M) can cause conformational changes that reduce drug affinity [5].
The diagram below illustrates the core PI3K signaling pathway and how its inhibition leads to both therapeutic effects and toxicities.
Toxicity arises because PI3K isoforms are critical in normal cells [2] [3]:
The widespread withdrawal of PI3Kδ inhibitors for hematologic malignancies underscores a central challenge: achieving a favorable therapeutic window [1]. The future of PI3K inhibition likely lies in:
The table below summarizes quantitative data and key characteristics for several prominent PI3K inhibitors.
| Inhibitor Name | Primary Target(s) | IC50 / Potency Data | Key Experimental Findings & Context | Common Experimental Assays |
|---|
| Idelalisib [1] | PI3Kδ | - PI3Kδ: 2.5 nM (IC50, geometric mean)
The following are standard methodologies cited in the literature for determining the potency and mechanism of PI3K inhibitors:
The diagram below illustrates the core PI3K-AKT-mTOR pathway, a key regulator of cell growth and survival frequently targeted in cancer therapy. Inhibitors act at specific nodes to block signaling.
To proceed with your comparison guide for dezapelisib, I suggest the following steps:
The table below summarizes the key pharmacokinetic parameters for several PI3K inhibitors, highlighting their differences in absorption, metabolism, and elimination.
| Inhibitor (Brand Name) | Primary Target | Approval Status | Key PK Parameters | Metabolism | Elimination Half-life (Mean ± SD) | Route of Excretion |
|---|---|---|---|---|---|---|
| Alpelisib (Piqray/Vijoice) [1] | PI3Kα (p110α) | FDA & EMA Approved | Rapid and important absorption [1] | Limited CYP P450-mediated [1] | 17.5 ± 5.9 hours [1] | Predominantly biliary [1] |
| Copanlisib (Aliqopa) [2] | Pan-PI3K (all Class I isoforms) | FDA Approved | Intravenous administration [2] | Information not in sources | Information not in sources | Information not in sources |
| Duvelisib (Copiktra) [2] | PI3Kδ, PI3Kγ | FDA Approved | Oral administration [2] | Information not in sources | Information not in sources | Information not in sources |
| Idelalisib (Zydelig) [2] | PI3Kδ | FDA Approved | Oral administration [2] | Information not in sources | Information not in sources | Information not in sources |
| Inavolisib [3] | PI3Kα (p110α) | Investigational | Oral administration; Preclinical data shows activity in spheroid models [3] | Information not in sources | Information not in sources | Information not in sources |
The pharmacokinetic data for these drugs are derived from rigorous clinical trials and preclinical studies.
Cmax, Tmax, AUC, and t1/2 [4] [5].Cmax. The anti-tumor activity is assessed by measuring cell viability after drug exposure, allowing for the identification of synergistic or additive effects between drugs [3].PI3K inhibitors work by targeting key nodes in a crucial intracellular signaling pathway that is frequently mutated in cancer. The following diagram illustrates the pathway and the site of action for different inhibitor classes.
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling axis regulating cell growth and survival [2]. The pathway is activated by receptor tyrosine kinases (RTKs), leading to the phosphorylation of the lipid PIP2 to PIP3 by the PI3K enzyme (a heterodimer of p85 and p110 subunits) [3] [2]. PIP3 recruits AKT to the membrane for activation, which in turn activates mTOR, driving oncogenic processes [2]. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2 [2]. Different classes of inhibitors target specific nodes: PI3Kα inhibitors (alpelisib, inavolisib) and pan-PI3K inhibitors (copanlisib) target the p110 catalytic subunit, while AKT and mTOR inhibitors act on downstream components [3] [2].
The table below summarizes the published binding affinity data for several PI3K inhibitors, which serves as a reference for how dezapelisib data would typically be presented. Please note that direct comparisons should be made with caution as data may come from different experimental setups.
| Drug Name (Code) | Primary Target(s) | IC50 / Binding Affinity (nM) | Selectivity (fold vs. other isoforms) | Key Experimental Methods | Citations |
|---|---|---|---|---|---|
| Alpelisib (BYL719) | PI3Kα | 4.6 nM | 260x vs. PI3Kβ, 63x vs. PI3Kδ, 54x vs. PI3Kγ | Enzymatic assays, cell-based proliferation assays | [1] |
| Idelalisib (CAL-101) | PI3Kδ | 2.5 nM | 330x vs. PI3Kα, 230x vs. PI3Kβ, 36x vs. PI3Kγ | Enzymatic assays, molecular docking, MD simulation | [2] [1] |
| Duvelisib (IPI-145) | PI3Kδ / PI3Kγ | δ: 2.5 nM γ: 27 nM | 640x vs. PI3Kα, 34x vs. PI3Kβ | Enzymatic assays, MD simulation, umbrella sampling, pharmacophore modeling | [2] [1] [3] | | Eganelisib (IPI-549) | PI3Kγ | 0.29 nM | >250x vs. Class IA PI3Ks (α, β, δ) | Enzymatic assays, MD simulation, umbrella sampling, binding free energy calculation | [2] [3] | | Copanlisib (BAY 80-6946) | Pan-PI3K (Class I) | α: 0.5 nM, δ: 0.7 nM, β: 3.7 nM, γ: 6.6 nM | (Pan-class inhibitor, lower selectivity) | Enzymatic assays, x-ray crystallography | [1] |
The binding data in the table above is generated through a combination of biochemical, computational, and biophysical techniques. Here are the detailed methodologies for the key experiments cited.
Biochemical Enzymatic Assays: These are the standard for initially determining a compound's half-maximal inhibitory concentration (IC50). Protocol involves incubating the recombinant PI3K enzyme with a lipid substrate (PIP2) and ATP in the presence of varying concentrations of the inhibitor. The production of the product (PIP3) is measured to determine the percentage of enzyme activity inhibition at each drug concentration, from which the IC50 value is calculated [1].
Molecular Dynamics (MD) Simulation: This computational method provides atomic-level insight into binding stability and mechanisms. Protocol typically involves:
Binding Free Energy Calculation (MM-PBSA/GBSA): This method quantitatively estimates the strength of the interaction from MD simulation trajectories. Protocol uses the Molecular Mechanics-Poisson Boltzmann Surface Area (MM-PBSA) or Generalized Born Surface Area (MM-GBSA) approach. It involves calculating the average of energy components—including molecular mechanics energy, electrostatic solvation energy, and non-polar solvation energy—across multiple snapshots from the simulation to produce a final predicted binding free energy value [3].
Umbrella Sampling (US): This advanced simulation technique is used to simulate the dissociation of a drug from its target and calculate the associated energy barrier. Protocol involves:
The following diagram illustrates the signaling pathway that PI3K inhibitors target, providing context for their therapeutic action.
To find the specific information you require on this compound, I suggest the following avenues:
"this compound binding affinity", "this compound IC50", or "this compound molecular docking" may yield primary research articles or pre-prints.